

5-Aminomethyl-1,2,4-triazol-3-one chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminomethyl-1,2,4-triazol-3-one

Cat. No.: B1384336

[Get Quote](#)

An In-Depth Technical Guide to **5-Aminomethyl-1,2,4-triazol-3-one**: Structure, Properties, and Synthesis

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of pharmacologically active agents.^[1] This guide provides a detailed technical overview of **5-Aminomethyl-1,2,4-triazol-3-one**, a versatile heterocyclic building block. We will dissect its chemical structure, including its tautomeric nature, and delineate its physicochemical and spectroscopic properties. A robust, field-proven synthetic protocol is presented, accompanied by a discussion of its strategic applications in drug discovery and development. This document is intended for researchers and scientists who require a comprehensive understanding of this scaffold for the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

5-Aminomethyl-1,2,4-triazol-3-one, with the systematic IUPAC name 5-(aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, is a bifunctional molecule featuring a primary amine and a triazolone core. The structure's inherent value lies in this combination, offering both a key pharmacophoric element and a versatile synthetic handle.

A critical feature of the 1,2,4-triazol-3-one ring is its existence in multiple tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. Under physiological

conditions, the lactam form generally predominates. This tautomerism significantly influences its hydrogen bonding capabilities and, consequently, its interaction with biological targets.

Core Structure

Caption: Chemical structure of **5-Aminomethyl-1,2,4-triazol-3-one**.

Physicochemical Data

Quantitative data for this specific molecule is not widely published. The following table summarizes its fundamental properties, with some values estimated based on closely related structures and computational models.

Property	Value	Source/Method
Molecular Formula	C ₃ H ₆ N ₄ O	-
Molecular Weight	114.11 g/mol	-
CAS Number	36429-49-5 (for the HCl salt)	CymitQuimica[2]
Topological Polar Surface Area (TPSA)	93.61 Å ²	Calculated (similar to[3])
logP	-0.31	Calculated (similar to[3])
Hydrogen Bond Donors	3	Calculated[3]
Hydrogen Bond Acceptors	4	Calculated[3]
Rotatable Bonds	1	Calculated[3]

Spectroscopic Characterization

A precise structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for **5-Aminomethyl-1,2,4-triazol-3-one**, providing a baseline for experimental validation.[4]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from the N-H, C=O, and C=N bonds. These characteristic absorptions are key identifiers for the triazolone and aminomethyl functionalities.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3200 - 3400	N-H (Amine & Amide)	Stretching
3000 - 3100	C-H (Ring)	Stretching
~1700	C=O (Lactam)	Stretching[4]
1500 - 1540	C=N (Triazole Ring)	Stretching[4]
1255 - 1365	C-N	Stretching[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular framework. For this molecule, a polar aprotic deuterated solvent like DMSO-d₆ is recommended to ensure the observation of exchangeable N-H protons.

- ¹H NMR:
 - δ 7.0-8.0 ppm (broad singlet, 2H): Protons of the primary amine (NH₂).
 - δ 10.0-12.0 ppm (broad singlets, 2H): Exchangeable protons of the triazole ring amides (N-H). Their exact chemical shifts are highly dependent on concentration and solvent.
 - δ ~3.5-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-) of the aminomethyl group.
- ¹³C NMR:
 - δ ~165-175 ppm: Carbonyl carbon (C=O) of the triazolone ring.
 - δ ~150-160 ppm: C5 carbon of the triazole ring, attached to the aminomethyl group.
 - δ ~40-45 ppm: Methylene carbon (-CH₂) of the aminomethyl group.

Mass Spectrometry

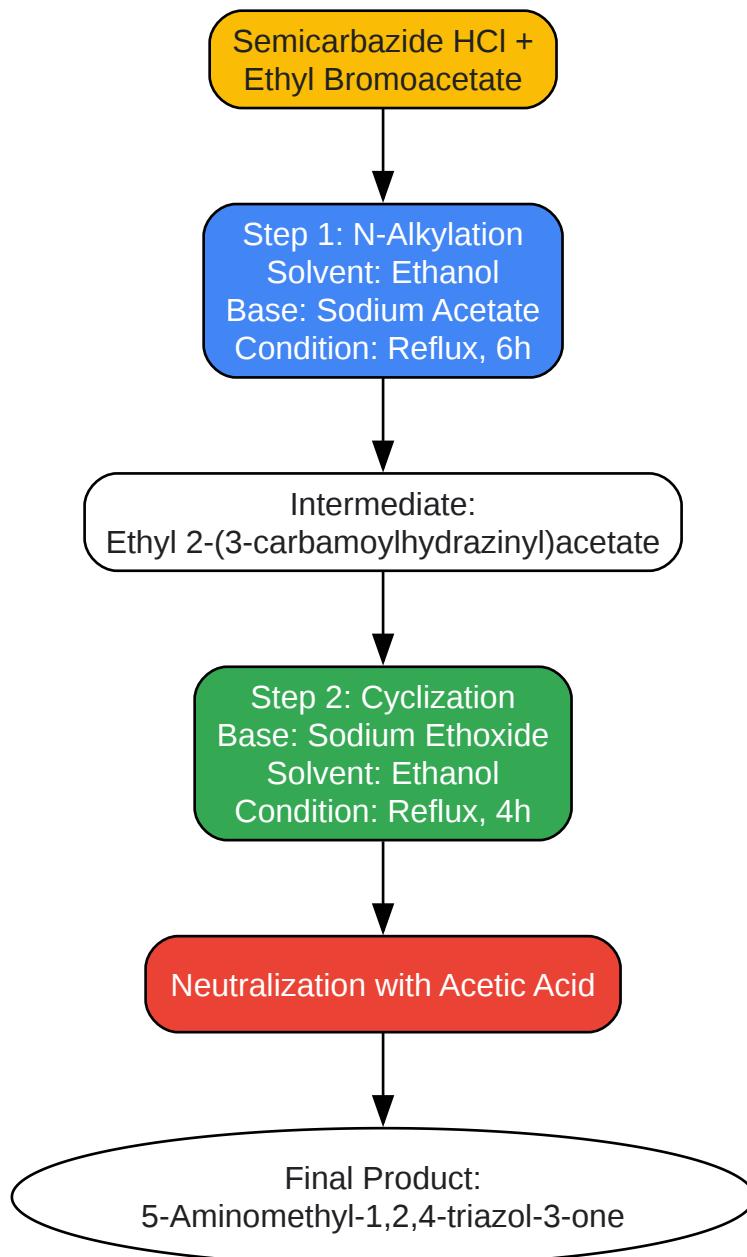
High-resolution mass spectrometry (HRMS) is used for definitive molecular formula confirmation.

- Expected Ion: $[M+H]^+$
- Calculated m/z: 115.0563 (for $C_3H_7N_4O^+$)

Synthesis Methodology

Multiple synthetic pathways exist for the 1,2,4-triazole core.^[5] A robust and logical approach for **5-Aminomethyl-1,2,4-triazol-3-one** involves the cyclization of a suitable acylsemicarbazide precursor. The protocol below outlines a reliable method starting from readily available materials.

Causality Behind Experimental Choices: The synthesis begins with the formation of an acylsemicarbazide from ethyl glycinate. Semicarbazide is chosen as it provides the N-N-C=O-N backbone required for the triazolone ring. The subsequent base-catalyzed cyclization is a classic and efficient method for forming the 1,2,4-triazole heterocycle. The use of a high-boiling solvent like ethanol allows the reaction to proceed at a sufficient temperature for efficient ring closure.


Experimental Protocol: Synthesis via Acylsemicarbazide Cyclization

Step 1: Synthesis of Ethyl 2-(3-carbamoylhydrazinyl)acetate

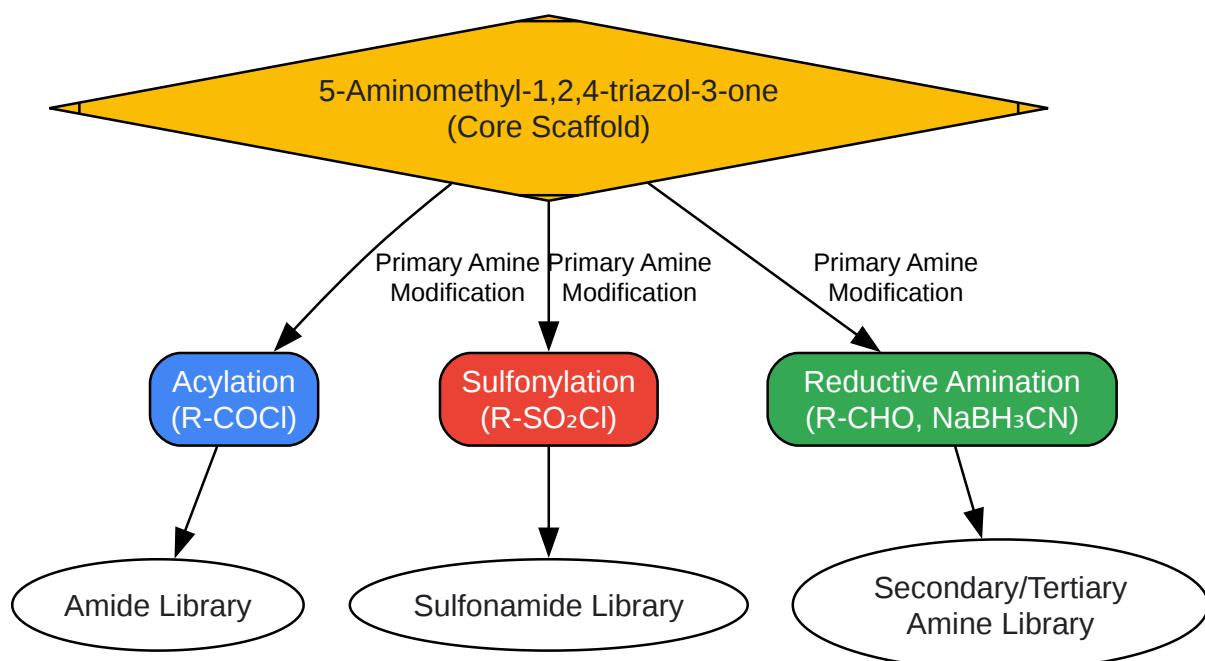
- To a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 50 mL of ethanol, add ethyl 2-bromoacetate (1.67 g, 10 mmol).
- Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.
- Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to **5-Aminomethyl-1,2,4-triazol-3-one**

- Dissolve the crude intermediate from Step 1 in a 2M solution of sodium ethoxide in ethanol (20 mL).
- Heat the mixture to reflux for 4 hours. The cyclization process results in the formation of the triazolone ring.
- After cooling, neutralize the reaction mixture with glacial acetic acid.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and then diethyl ether.
- Recrystallize the crude product from a water/ethanol mixture to obtain pure **5-Aminomethyl-1,2,4-triazol-3-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Aminomethyl-1,2,4-triazol-3-one**.


Applications in Medicinal Chemistry and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its metabolic stability, favorable physicochemical properties, and ability to engage in multiple hydrogen-

bonding interactions. Derivatives have shown a remarkable range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][6]

The **5-Aminomethyl-1,2,4-triazol-3-one** molecule serves as an exemplary starting point for generating compound libraries for high-throughput screening.

- The Triazolone Core: Acts as a stable, polar scaffold. Its ability to act as both a hydrogen bond donor and acceptor makes it an excellent bioisostere for amide or carboxylic acid groups, allowing it to mimic interactions of endogenous ligands with protein targets.
- The Aminomethyl Group: This primary amine is a key functional handle. It allows for a wide array of subsequent chemical modifications, such as acylation, alkylation, sulfonylation, or reductive amination. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME).

[Click to download full resolution via product page](#)

Caption: Derivatization strategies for library synthesis.

Conclusion

5-Aminomethyl-1,2,4-triazol-3-one is a high-value molecular scaffold for drug discovery. Its structure combines the proven pharmacological relevance of the triazolone core with the synthetic versatility of a primary amine. The synthetic route is straightforward, and its spectroscopic properties are well-defined, making it an accessible and reliable tool for medicinal chemists. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydroch... [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- To cite this document: BenchChem. [5-Aminomethyl-1,2,4-triazol-3-one chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384336#5-aminomethyl-1-2-4-triazol-3-one-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com